For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Fluoronaphthalene-1-boronic acid
This technical guide provides a comprehensive overview of 4-Fluoronaphthalene-1-boronic acid, a key building block in organic synthesis and medicinal chemistry. It details the compound's properties, synthesis, and applications, with a focus on its utility for researchers in drug development.
Core Chemical Information
4-Fluoronaphthalene-1-boronic acid is an organoboron compound belonging to the family of aryl boronic acids. Its structure features a naphthalene ring system substituted with a fluorine atom and a boronic acid group, making it a valuable reagent for introducing the 4-fluoro-1-naphthyl moiety into various molecular scaffolds.
Physicochemical Properties
The properties of 4-Fluoronaphthalene-1-boronic acid make it suitable for a range of synthetic applications, particularly in cross-coupling reactions. It is typically supplied as a stable, solid material.
| Property | Value | Reference |
| Molecular Weight | 189.98 g/mol | [2][4] |
| Appearance | White to orange or green solid (powder to crystal) | [3][6] |
| Melting Point | 240-242 °C | [3][6][7] |
| Boiling Point | 374.0 ± 44.0 °C (Predicted) | [3][6] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [3][6] |
| pKa | 8.60 ± 0.30 (Predicted) | [3][6] |
| Purity | ≥98% | [1][2] |
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity and reactivity of the compound.
| Category | Information | Reference |
| Signal Word | Warning | [1][6] |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][6] |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][6] |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at room temperature or between 2-8°C. Keep sealed in a dry place. | [1][3][5] |
Experimental Protocols: Synthesis
A common method for the synthesis of 4-Fluoronaphthalene-1-boronic acid involves the lithiation of a halogenated precursor followed by borylation.
Objective: To synthesize 4-Fluoronaphthalene-1-boronic acid from 1-bromo-4-fluoronaphthalene.
Materials:
-
1-bromo-4-fluoronaphthalene (CAS: 341-41-3)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (CAS: 5419-55-6)
-
n-Butyllithium (n-BuLi) solution
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
500 mL three-necked flask and standard glassware
Procedure: [3]
-
Dissolve 1-bromo-4-fluoronaphthalene (27.9 g, 0.124 mol) in anhydrous THF (200.0 mL) within a 500 mL three-necked flask.
-
Add triisopropyl borate (26.8 g, 0.142 mol) to the solution.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (9.5 g, 0.149 mol) dropwise over 30 minutes, maintaining the temperature at -78°C.
-
After the addition is complete, allow the mixture to gradually warm to room temperature.
-
Once the reaction is complete (monitored by TLC or GC), quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Adjust the pH of the mixture to be strongly acidic.
-
Perform a liquid-liquid extraction with ethyl acetate (3 x 200.0 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Applications in Research and Development
Boronic acids are exceptionally versatile reagents in modern organic chemistry and drug discovery.[8][9]
Suzuki-Miyaura Cross-Coupling
The primary application of 4-Fluoronaphthalene-1-boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the naphthalene core and various aryl or vinyl halides/triflates. This is a cornerstone reaction for constructing complex molecular architectures found in many pharmaceuticals and advanced materials. Boronic acids are generally more reactive in these couplings than their corresponding boronic esters.[10]
References
- 1. 4-Fluoronaphthalene-1-boronic acid | 182344-25-8 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Fluoronaphtalene-1-boronic acid CAS#: 182344-25-8 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 4-Fluoronaphthalene-1-boronic acid - CAS:182344-25-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. 4-Fluoronaphtalene-1-boronic acid | 182344-25-8 [amp.chemicalbook.com]
- 7. 4-Fluoronaphthalene-1-boronic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
